molecular formula C14H15N3O3S B6599262 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 89565-26-4

4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

Cat. No. B6599262
CAS RN: 89565-26-4
M. Wt: 305.35 g/mol
InChI Key: YHXYSWQOZJFLFM-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (4-PCN) is a heterocyclic compound that has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. The compound has a unique structure composed of a pyridine ring, a carboxamide group, and a dimethylaminosulfonylphenyl group. 4-PCN has been used in a variety of scientific research applications, including as a catalyst in organic synthesis and as an inhibitor of enzymes.

Scientific Research Applications

4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- has been used in a variety of scientific research applications. It has been used as a catalyst in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds and the synthesis of polymers materials. 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- has also been used as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- has been used in medicinal chemistry and drug design, as it has been shown to interact with a variety of biological targets.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is not fully understood. However, it is thought to act as a catalyst in organic synthesis reactions by forming a covalent bond with the substrates. In addition, 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is thought to inhibit enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- are not fully understood. However, it has been shown to interact with a variety of biological targets, including cytochrome P450 and acetylcholinesterase. In addition, 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- has been shown to have anti-inflammatory and antioxidant properties, as well as to have potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- in laboratory experiments is its ease of synthesis. The reaction is relatively straightforward and can be easily scaled up for industrial production. In addition, 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is relatively inexpensive and can be stored for long periods of time without significant degradation. However, the compound can be toxic if not handled properly, and its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- research. These include further studies of its mechanism of action, development of improved synthesis methods, and exploration of its potential applications in medicinal chemistry and drug design. In addition, further studies of its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- could be used as a platform for the development of new catalysts and enzyme inhibitors.

Synthesis Methods

4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- can be synthesized from commercially available 4-pyridinecarboxylic acid and dimethylaminosulfonylphenol. The reaction involves the condensation of the two starting materials in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The reaction proceeds in an aqueous medium, and yields 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- in high yields (up to 95%). The reaction is relatively straightforward and can be easily scaled up for industrial production.

properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)13-5-3-12(4-6-13)16-14(18)11-7-9-15-10-8-11/h3-10H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYSWQOZJFLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360109
Record name 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

CAS RN

89565-26-4
Record name 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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